molecular formula C20H18N6O3 B2539325 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide CAS No. 2034548-87-1

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2539325
CAS No.: 2034548-87-1
M. Wt: 390.403
InChI Key: HQFIVHNHWXEFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused with a chromene-carboxamide moiety.

Properties

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c27-19(14-11-13-5-1-2-6-15(13)29-20(14)28)21-12-18-23-22-16-7-8-17(24-26(16)18)25-9-3-4-10-25/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFIVHNHWXEFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=CC=CC=C5OC4=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds featuring a chromene moiety linked to a triazolo-pyridazine structure via a pyrrolidine group. This unique combination of structural features contributes to its biological activity.

Key Structural Features:

  • Chromene Core: Known for various biological activities, including anti-inflammatory and antioxidant effects.
  • Triazolo-Pyridazine Moiety: Associated with significant biological activities such as kinase inhibition.
  • Pyrrolidine Group: Enhances the lipophilicity and potential bioavailability of the compound.

1. Inhibitory Effects on Kinases

Recent studies have demonstrated that similar compounds with triazolo-pyridazine structures exhibit potent inhibitory activity against various kinases. For instance, derivatives have shown IC50 values in the low micromolar range against c-Met kinase, which is implicated in cancer progression. The compound under review may exhibit similar properties due to its structural analogies.

Table 1: Inhibitory Potency Against Kinases

CompoundTarget KinaseIC50 (μM)Reference
12ec-Met0.090
PYZ16COX-II0.52
PYZ19COX-II5.01

2. Anticancer Activity

The anticancer potential of compounds similar to the one has been investigated extensively. For example, triazolo-pyridazine derivatives have displayed cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)Mechanism of Action
12eA5491.06 ± 0.16Apoptosis induction
12eMCF-71.23 ± 0.18Cell cycle arrest
12eHeLa2.73 ± 0.33Apoptosis induction

These findings suggest that the compound may also possess significant anticancer properties.

The proposed mechanisms through which the compound exerts its biological effects include:

  • Kinase Inhibition: By binding to the ATP-binding site of kinases such as c-Met, it can prevent downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have explored the pharmacological properties of related compounds:

  • Case Study on COX-II Inhibition:
    • A series of pyrazolylbenzyltriazole derivatives were evaluated for COX-II inhibition, revealing significant anti-inflammatory properties with selectivity over COX-I.
    • The most potent compound exhibited an IC50 value significantly lower than traditional NSAIDs like Celecoxib .
  • Case Study on c-Met Inhibitors:
    • Research on triazolo-pyridazine derivatives showed promising results in inhibiting c-Met kinase in vitro and demonstrated moderate cytotoxicity against multiple cancer cell lines .

Comparison with Similar Compounds

(a) Pyrrolidine-Containing Derivatives

  • 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives (e.g., from ): These compounds share the pyrrolidin-1-yl group but feature a triazine core instead of triazolo-pyridazine. The presence of pyrrolidine in both structures suggests similar synthetic strategies for introducing nitrogen-containing heterocycles, though the triazine core may confer distinct electronic properties compared to triazolo-pyridazine .
  • Piperazine-carboxamide derivatives (e.g., 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide from ): Both compounds incorporate carboxamide linkages, but the piperazine ring in this analogue may enhance solubility compared to the pyrrolidine group in the target compound .

(b) Chromene-Based Analogues

  • Isorhamnetin-3-O-glycoside (from ): While structurally distinct (flavonoid vs. synthetic chromene-carboxamide), both compounds include oxygenated aromatic systems. The chromene moiety in the target compound may offer improved metabolic stability compared to glycosylated flavonoids, which are prone to enzymatic hydrolysis .

Implications of Structural Features on Physicochemical Properties

Property Target Compound Piperazine-Carboxamide () Triazine-Pyrrolidine ()
Core Structure Triazolo-pyridazine Piperazine Triazine
Key Substituent Pyrrolidin-1-yl Trifluoromethyl-pyridine Dimethylamino-benzylidene
Lipophilicity (Predicted) High (pyrrolidine, chromene) Moderate (piperazine) Variable (polar triazine)
Potential Bioactivity Kinase inhibition (speculative) Unknown Unknown

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Answer : The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Use of polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol) to enhance reaction efficiency .
  • Catalysts such as triethylamine or acid chlorides to promote condensation and cyclization .
  • Temperature control (e.g., reflux conditions) to minimize side reactions .
  • Purification via recrystallization or chromatography (HPLC) to isolate high-purity products .
    • Optimization strategies: Adjust solvent ratios, reaction time, and catalyst loading iteratively while monitoring progress via thin-layer chromatography (TLC) .

Q. How do the functional groups in the compound’s structure influence its reactivity and biological activity?

  • Answer : The compound’s triazolopyridazine core and pyrrolidine moiety are critical for target interactions:

  • The pyrrolidin-1-yl group enhances solubility and modulates steric effects, improving binding to hydrophobic enzyme pockets .
  • The 2-oxo-chromene-3-carboxamide group provides hydrogen-bonding sites for receptor interactions .
  • The triazole ring contributes to π-π stacking with aromatic residues in biological targets .
    • Reactivity is further influenced by the chloro and keto groups, which participate in nucleophilic substitutions and redox reactions .

Q. What characterization techniques are essential for confirming the compound’s structural integrity post-synthesis?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments (e.g., integration of pyrrolidine and triazole signals) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Answer : Contradictions often arise from variability in assay conditions. Mitigation strategies include:

  • Standardized Protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer systems .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) .
  • Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in compound purity and solvent systems .

Q. What computational strategies can predict the compound’s interaction with biological targets, and how do they compare with empirical data?

  • Answer :

  • Molecular Docking : Tools like AutoDock predict binding modes to targets (e.g., kinases) by simulating interactions with the triazolopyridazine core .
  • Quantum Chemical Calculations : Optimize reaction pathways for synthesis and predict tautomeric forms of the compound .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with empirical Ki values from surface plasmon resonance (SPR) assays .

Q. What methodologies are recommended for investigating the compound’s pharmacokinetics and metabolism in preclinical models?

  • Answer :

  • In Vitro ADME :
  • Microsomal Stability Assays : Use liver microsomes to assess CYP450-mediated metabolism .
  • Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction .
  • In Vivo Studies :
  • Pharmacokinetic Profiling : Measure Cmax and t1/2 in rodent models via LC-MS/MS .
  • Metabolite Identification : High-resolution MS to detect phase I/II metabolites (e.g., hydroxylation of the chromene ring) .

Methodological Considerations

  • Data Contradictions : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Advanced Synthesis : Explore continuous flow reactors for scalable production of intermediates .
  • Target Identification : Combine CRISPR-Cas9 screening with chemoproteomics to map novel biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.